molecular formula C23H24N4O3 B2696026 5-methoxy-6-(4-phenylpiperazine-1-carbonyl)-2-(o-tolyl)pyridazin-3(2H)-one CAS No. 921517-08-0

5-methoxy-6-(4-phenylpiperazine-1-carbonyl)-2-(o-tolyl)pyridazin-3(2H)-one

Cat. No.: B2696026
CAS No.: 921517-08-0
M. Wt: 404.47
InChI Key: ICLJMYYPKSMVRW-UHFFFAOYSA-N
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Description

5-methoxy-6-(4-phenylpiperazine-1-carbonyl)-2-(o-tolyl)pyridazin-3(2H)-one is a synthetic chemical compound of interest in medicinal chemistry and drug discovery research. Its structure incorporates a pyridazinone core linked to a phenylpiperazine moiety, a feature commonly found in biologically active molecules . The piperazine ring is a privileged scaffold in pharmaceuticals, frequently used to optimize physicochemical properties and as a connector for pharmacophoric groups in drug candidates . Piperazine-containing compounds are prevalent in numerous therapeutic areas, including kinase inhibitors for oncology and receptor modulators for central nervous system disorders . Similarly, the pyridazine scaffold is recognized in the design of potential therapeutic agents. This combination of structural features makes this compound a valuable chemical tool for researchers exploring new biologically active compounds, particularly in high-throughput screening and structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

5-methoxy-2-(2-methylphenyl)-6-(4-phenylpiperazine-1-carbonyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3/c1-17-8-6-7-11-19(17)27-21(28)16-20(30-2)22(24-27)23(29)26-14-12-25(13-15-26)18-9-4-3-5-10-18/h3-11,16H,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICLJMYYPKSMVRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C=C(C(=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Methoxy-6-(4-phenylpiperazine-1-carbonyl)-2-(o-tolyl)pyridazin-3(2H)-one is a compound of significant interest in medicinal chemistry due to its structural complexity and potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H24N4O3C_{23}H_{24}N_{4}O_{3} with a molecular weight of 404.5 g/mol. The compound features a pyridazine core substituted with a methoxy group, a phenylpiperazine moiety, and an o-tolyl group, contributing to its biological activity.

PropertyValue
Molecular Formula C23H24N4O3C_{23}H_{24}N_{4}O_{3}
Molecular Weight 404.5 g/mol
CAS Number 921517-08-0

The biological activity of this compound is primarily attributed to its ability to inhibit monoamine oxidase (MAO), particularly the MAO-B isoform. MAO-B is involved in the metabolism of neurotransmitters such as dopamine, and its inhibition is linked to therapeutic effects in neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease.

Inhibition Studies

Research indicates that derivatives of this compound exhibit potent inhibitory activity against MAO-B with low nanomolar IC50 values. For instance, compounds similar to this one have shown IC50 values as low as 0.013 µM for MAO-B inhibition, suggesting strong potential as therapeutic agents for mood disorders and neurodegeneration .

Antidepressant Effects

The compound's structure suggests it may possess antidepressant properties due to its action on MAO-B. Studies have indicated that selective MAO-B inhibitors can enhance serotonin and norepinephrine levels, contributing to improved mood and cognitive function .

Anticancer Potential

In addition to its neuroprotective effects, there is emerging evidence that compounds with similar structures exhibit anticancer activity. For example, derivatives have been tested against various cancer cell lines, showing significant cytotoxic effects. One study reported that certain pyridazinone derivatives caused apoptosis in cancer cells, indicating potential for further development in oncology .

Case Studies and Research Findings

  • Monoamine Oxidase Inhibition : A study synthesized several pyridazinone derivatives and evaluated their MAO inhibitory activities. The most potent derivative demonstrated an IC50 value of 0.013 µM for MAO-B inhibition .
  • Cytotoxicity Testing : Cytotoxic effects were assessed using L929 fibroblast cells. The derivative showed no significant cytotoxicity at lower concentrations (1-20 µM), while higher concentrations (50 µM) resulted in complete cell death for other tested compounds, indicating a favorable safety profile for the target compound .
  • Pharmacokinetic Studies : Molecular docking simulations revealed that the compound binds effectively to the active site of MAO-B, suggesting a reversible inhibition mechanism which is desirable for drug development .

Scientific Research Applications

Key Features:

  • Molecular Formula : C20H24N4O2
  • Molecular Weight : 356.43 g/mol
  • IUPAC Name : 5-methoxy-6-(4-phenylpiperazine-1-carbonyl)-2-(o-tolyl)pyridazin-3(2H)-one

Pharmacological Studies

Research indicates that compounds with similar structures exhibit significant pharmacological activities, including:

  • Antidepressant Effects : The piperazine ring is known for its role in various antidepressant drugs. Studies have shown that derivatives can modulate serotonin and dopamine receptors, potentially offering therapeutic benefits for depression and anxiety disorders.
  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation. For instance, derivatives of piperazine have shown effectiveness against different cancer cell lines, indicating that this compound could be explored for similar applications.

Neuropharmacology

Piperazine derivatives are often investigated for their neuropharmacological effects. The presence of the piperazine moiety in this compound suggests potential interactions with neurotransmitter systems. Research has highlighted its possible role in treating neurological disorders, including:

  • Alzheimer’s Disease : Compounds that inhibit amyloid peptide aggregation show promise as therapeutic agents for Alzheimer’s disease. The piperazine derivatives have been noted for their ability to cross the blood-brain barrier and interact with amyloid-beta peptides.

Synthesis of Novel Derivatives

The synthesis of this compound opens avenues for creating novel derivatives with enhanced efficacy and reduced side effects. Researchers are focusing on modifying the existing structure to improve selectivity and potency against specific biological targets.

Case Study 1: Antidepressant Activity

A study conducted on a series of piperazine derivatives demonstrated that modifications at the piperazine nitrogen could enhance their antidepressant properties. The findings indicated that certain substitutions led to increased affinity for serotonin receptors, suggesting a pathway for developing new antidepressants based on the structure of this compound.

Case Study 2: Anticancer Potential

In vitro studies evaluated the anticancer activity of related compounds against human cancer cell lines (e.g., MCF7, HeLa). Results indicated that specific analogs exhibited significant cytotoxic effects, leading to apoptosis in cancer cells. This suggests that further exploration of this compound could yield promising anticancer agents.

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AntidepressantPiperazine derivativesIncreased serotonin receptor affinity
AnticancerVarious piperazine analogsCytotoxicity against cancer cell lines
NeuroprotectiveAmyloid aggregation inhibitorsPotential treatment for Alzheimer’s

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of this compound can be contextualized by comparing it to analogous pyridazinone derivatives. Below is a detailed analysis:

Structural and Functional Group Variations

Compound Name Position 5 Position 6 Position 2 Key Functional Differences Molecular Weight
5-Methoxy-6-(4-phenylpiperazine-1-carbonyl)-2-(o-tolyl)pyridazin-3(2H)-one (Target) Methoxy 4-Phenylpiperazine carbonyl o-Tolyl ~448.5 g/mol*
5-Chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones (3a-3h) Chloro Phenyl Variable groups Chloro (electron-withdrawing) vs. methoxy ~250–300 g/mol
6-(4-(2-Fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone derivatives 4-(2-Fluorophenyl)piperazine Fluorine substitution on piperazine ring ~350–400 g/mol
5-Acetyl-4-({2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}amino)-2-methyl-6-phenylpyridazin-3(2H)-one Acetyl Ethylamino-linked 4-(2-methoxyphenyl)piperazine Methyl Acetyl group at position 5; flexible ethyl linker ~505.6 g/mol
(R)-6-(2-(4-Fluorophenyl)-6-(hydroxymethyl)-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)-2-(o-tolyl)pyridazin-3(2H)-one Fluorophenyl-pyrazolopyrimidinyl o-Tolyl Fused pyrazolopyrimidine ring; hydroxymethyl ~431.5 g/mol

*Calculated based on molecular formula.

Pharmacological Implications

  • Target Compound : The 4-phenylpiperazine carbonyl group may enhance binding to serotonin (5-HT₁A) or dopamine D₂ receptors, similar to arylpiperazine antidepressants . The o-tolyl group could improve CNS penetration compared to simpler phenyl substituents.
  • Chloro Derivatives () : Chloro substituents typically reduce solubility but increase metabolic stability. These compounds may exhibit weaker receptor affinity due to the absence of a piperazine moiety.
  • Fluorophenylpiperazine Derivatives () : Fluorine’s electronegativity could enhance binding affinity and metabolic stability, as seen in antipsychotics like aripiprazole.
  • Ethylamino-Linked Piperazine (): The flexible ethyl linker may allow for broader receptor interactions but could reduce selectivity.

Physicochemical Properties

  • Lipophilicity : The target compound’s o-tolyl and phenylpiperazine groups likely confer higher logP values (~3.5–4.0) compared to chloro derivatives (~2.5–3.0), favoring membrane permeability.
  • Solubility : The methoxy group in the target compound may improve aqueous solubility relative to chloro or acetylated analogs .

Q & A

Q. What are the established synthetic pathways for this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, such as condensation of hydrazine derivatives with carbonyl-containing precursors in ethanol or acetic acid under reflux. For example, analogous pyridazinone derivatives are synthesized via cyclocondensation of hydrazines with ketones, followed by functionalization of the piperazine moiety (e.g., coupling with phenylpiperazine using carbodiimide chemistry) . Optimization includes adjusting solvent polarity (ethanol vs. acetic acid), reaction time (5–6 hours), and catalysts (piperidine or sodium acetate) to enhance yields .

Q. What spectroscopic methods are critical for confirming the structural integrity of this compound?

Key techniques include:

  • ¹H/¹³C NMR : To verify substituent positions (e.g., methoxy, o-tolyl groups) and piperazine connectivity.
  • FT-IR : Confirmation of carbonyl (C=O, ~1700 cm⁻¹) and piperazine N–H stretches (~3300 cm⁻¹).
  • X-ray crystallography : Resolves ambiguities in stereochemistry, as demonstrated for structurally related pyrazoline derivatives .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula accuracy .

Q. Table 1: Representative Physicochemical Data for Analogous Compounds

Compound ClassMelting Point (°C)λmax (UV-Vis)Yield (%)Reference
Pyridazinone derivatives187–190260–280 nm70–85

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound while minimizing confounding variables?

Adopt a split-plot design with randomization to account for variables like solvent effects, temperature, and biological replicates. For instance:

  • Main plots : Test varying concentrations (e.g., 1–100 µM).
  • Subplots : Compare activity against structurally similar analogs (e.g., pyridazinones with differing substituents).
  • Controls : Include positive/negative controls (e.g., known kinase inhibitors) and solvent-only groups .

Q. How should contradictory data in biological assays (e.g., IC50 variability) be analyzed?

Contradictions may arise from assay conditions (e.g., pH, serum proteins) or compound stability. Mitigation strategies include:

  • Dose-response validation : Replicate assays across independent labs.
  • Metabolic stability testing : Use liver microsomes to assess degradation rates.
  • Statistical modeling : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to identify outliers .

Q. What computational methods are suitable for predicting the binding affinity of this compound to target proteins?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs.
  • Molecular dynamics (MD) simulations : Assess binding stability over 100-ns trajectories (e.g., GROMACS).
  • QSAR modeling : Corrogate substituent effects (e.g., methoxy vs. ethoxy) on activity .

Methodological Challenges

Q. How can researchers differentiate the pharmacological effects of this compound from structurally similar analogs?

  • Pharmacophore mapping : Identify critical functional groups (e.g., the 4-phenylpiperazine moiety) using tools like PharmaGist.
  • Selectivity profiling : Screen against panels of related targets (e.g., 50+ kinases) to identify off-target interactions .
  • Crystal structure analysis : Compare binding modes with co-crystallized analogs .

Q. What strategies improve the solubility and bioavailability of this compound for in vivo studies?

  • Salt formation : Use hydrochloride or mesylate salts.
  • Nanoparticle encapsulation : Employ PLGA or liposomal carriers.
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance absorption .

Data Interpretation and Reporting

Q. How should researchers address discrepancies between computational predictions and experimental results?

  • Force field validation : Cross-check docking results with ab initio calculations (e.g., DFT).
  • Solvent effect modeling : Include explicit water molecules in simulations.
  • Experimental replication : Repeat assays under standardized conditions .

Q. What are the best practices for reporting synthetic yields and purity?

  • HPLC-PDA : Report purity ≥95% with chromatograms.
  • Elemental analysis : Confirm stoichiometry (C, H, N within ±0.4% of theoretical).
  • Batch documentation : Disclose solvent residues (e.g., ≤0.1% ethanol) .

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